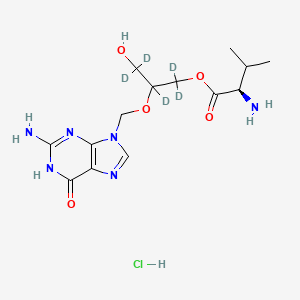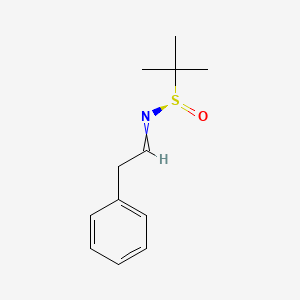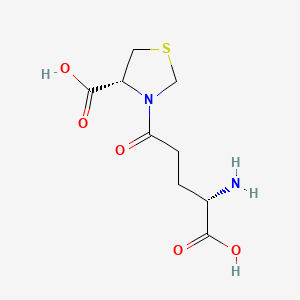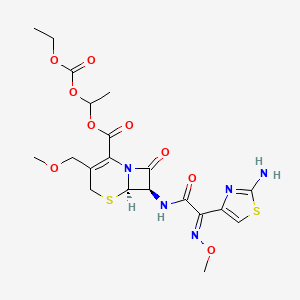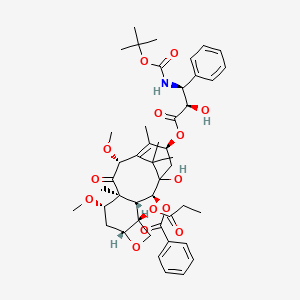
N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine typically involves the reaction of pyridine, thiophene, and triazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and catalysts
Mechanism of Action
The mechanism of action of N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine include:
- N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine
- N-(pyridin-2-yl)pyridin-4-amine
- N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
This compound is unique due to its combination of pyridine, thiophene, and triazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N5S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H9N5S/c1-2-10(18-7-1)11-14-8-15-12(17-11)16-9-3-5-13-6-4-9/h1-8H,(H,13,14,15,16,17) |
InChI Key |
LOZODWJUSWEZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=N2)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
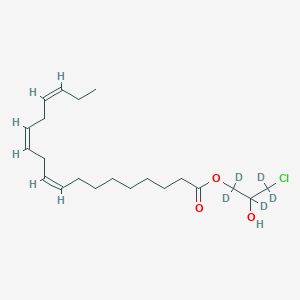
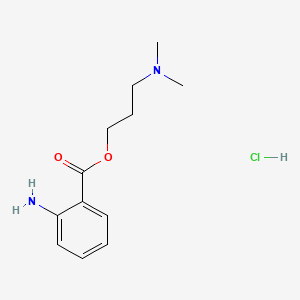




![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
